2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid
Description
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid is a chemical compound characterized by the presence of bromine, fluorine, and a keto group attached to a phenyl ring
Properties
Molecular Formula |
C8H2BrF3O3 |
|---|---|
Molecular Weight |
283.00 g/mol |
IUPAC Name |
2-(3-bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H2BrF3O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1H,(H,14,15) |
InChI Key |
XYQDTJDXIQQNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)C(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid typically involves multiple steps, starting with the bromination and fluorination of a phenyl ring. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Addition of fluorine atoms to specific positions on the phenyl ring.
Oxidation: Formation of the keto group through oxidation reactions.
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and precise reaction times.
Chemical Reactions Analysis
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the keto group, play crucial roles in these interactions. The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid can be compared with other similar compounds, such as:
(3-Bromo-2,5,6-trifluorophenyl)boronic acid: Shares similar structural features but differs in its functional groups and reactivity.
(3-Bromo-2,5,6-trifluorophenyl)methanamine: Another related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a keto group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
